1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane
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Overview
Description
1-(Azidomethyl)-4-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes an azidomethyl group and a methyl group attached to an oxabicyclo[222]octane framework
Preparation Methods
The synthesis of 1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methyl-2-oxabicyclo[2.2.2]octane and sodium azide.
Reaction Conditions: The azidomethylation reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions: Typical reagents include sodium azide, reducing agents like LiAlH4, and catalysts for cycloaddition reactions. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include amines, triazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Research: The compound is employed in the study of biological systems, including enzyme inhibition and protein labeling, due to its reactive azido group.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the compound’s bicyclic structure provides rigidity, enhancing its binding affinity to specific molecular targets. The pathways involved include nucleophilic substitution, reduction, and cycloaddition, which allow the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic framework and is used in drug discovery due to its unique pharmacological properties.
1,4-Diazabicyclo[2.2.2]octane:
The uniqueness of this compound lies in its azido group, which provides a reactive site for various chemical transformations, making it a valuable compound in multiple research and industrial applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15N3O/c1-8-2-4-9(5-3-8,13-7-8)6-11-12-10/h2-7H2,1H3 |
InChI Key |
KVFMCIXEHYWXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(OC2)CN=[N+]=[N-] |
Origin of Product |
United States |
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